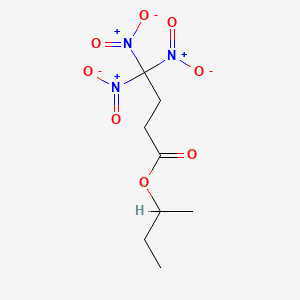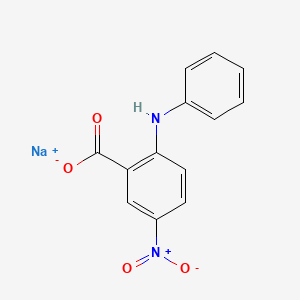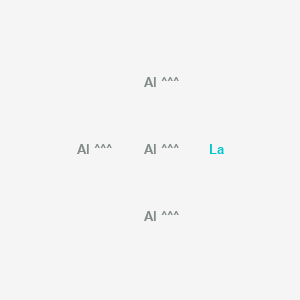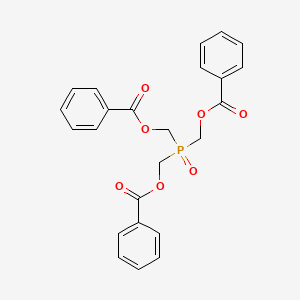
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy group, a phenylhydrazinyl group, and a cyclohexa-3,5-diene-1,2-dione core. Its molecular formula is C12H10N2O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 2-phenylhydrazine with 3,5-dihydroxycyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce a dihydroxy derivative.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins, leading to programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
3-Hydroxy-4-(2-phenylhydrazinyl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific functional groups and the resulting chemical properties. Its phenylhydrazinyl group, in particular, imparts distinct reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
6492-47-3 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-phenyldiazenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10N2O3/c15-10-7-6-9(11(16)12(10)17)14-13-8-4-2-1-3-5-8/h1-7,15-17H |
Clave InChI |
GXYDFPQBIDSJLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)

![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)







